molecular formula C10H13ClO2 B14730831 4-Chloro-2-(propan-2-yloxymethyl)phenol CAS No. 6296-64-6

4-Chloro-2-(propan-2-yloxymethyl)phenol

Cat. No.: B14730831
CAS No.: 6296-64-6
M. Wt: 200.66 g/mol
InChI Key: AQMGUCIRAHYSBS-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yloxymethyl)phenol is a chlorinated phenolic compound characterized by a chlorine atom at the para position (C4) and a propan-2-yloxymethyl group (-OCH₂C(CH₃)₂) at the ortho position (C2) of the aromatic ring. This substitution pattern confers unique physicochemical properties, including moderate hydrophobicity (logP ~2.8) and enhanced stability compared to simpler phenol derivatives. The propan-2-yloxymethyl group introduces steric bulk and ether functionality, which influence its reactivity in substitution and oxidation reactions.

Properties

CAS No.

6296-64-6

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-chloro-2-(propan-2-yloxymethyl)phenol

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6H2,1-2H3

InChI Key

AQMGUCIRAHYSBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yloxymethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yloxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-(propan-2-yloxymethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propan-2-yloxymethyl)phenol involves its interaction with cellular components. The phenolic group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial effects. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares 4-Chloro-2-(propan-2-yloxymethyl)phenol with key structural analogues, highlighting differences in substituents, molecular formulas, and functional properties:

Compound Name Molecular Formula Substituents Key Properties
This compound C₁₀H₁₃ClO₂ -Cl (C4), -OCH₂C(CH₃)₂ (C2) Moderate hydrophobicity; ether group enhances solubility in polar aprotic solvents
Chlorophene (4-Chloro-2-(phenylmethyl)phenol) C₁₃H₁₁ClO -Cl (C4), -CH₂C₆H₅ (C2) Higher logP (~4.1) due to aromatic benzyl group; rapid oxidation by manganese oxides
5-Chloro-2-(hydroxymethyl)phenol C₇H₇ClO₂ -Cl (C5), -CH₂OH (C2) Higher polarity (logP ~1.2); hydroxymethyl group increases hydrogen-bonding capacity
(2-Chloro-4-propan-2-yloxyphenyl)methanol C₁₀H₁₃ClO₂ -Cl (C2), -OCH(CH₃)₂ (C4), -CH₂OH (C1) Reduced steric hindrance compared to target compound; dual functional groups enable diverse reactivity
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol C₁₄H₁₂Cl₂NO -Cl (C4), -NHCH₂C₆H₄Cl (C2) Dual chlorination enhances bioactivity; amino group facilitates interactions with biological targets

Reactivity and Stability

  • Oxidative Reactivity: The propan-2-yloxymethyl group in this compound likely reduces its susceptibility to oxidation compared to chlorophene, which undergoes rapid degradation by manganese oxides due to its electron-donating benzyl group . The ether linkage in the target compound may stabilize the aromatic ring against electrophilic attacks.
  • In contrast, 5-Chloro-2-(hydroxymethyl)phenol exhibits faster substitution due to its smaller hydroxymethyl substituent .

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